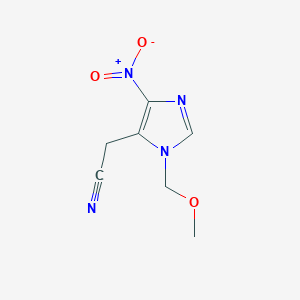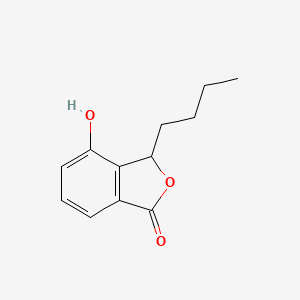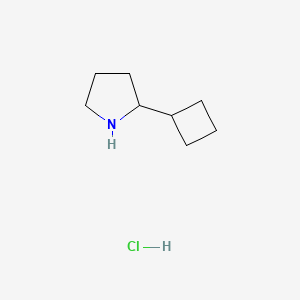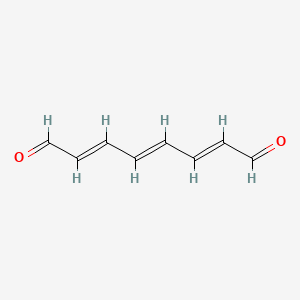
(2E,4E,6E)-octa-2,4,6-trienedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,6E)-octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2 It is characterized by a conjugated system of double bonds and aldehyde groups at both ends of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6E)-octa-2,4,6-trienedial typically involves the use of starting materials that can form the conjugated system of double bonds and the aldehyde groups. One common method involves the aldol condensation of suitable aldehydes or ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E,6E)-octa-2,4,6-trienedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of octa-2,4,6-trienedioic acid.
Reduction: Formation of octa-2,4,6-trienediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E,4E,6E)-octa-2,4,6-trienedial has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E,4E,6E)-octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. The conjugated system of double bonds allows the compound to participate in electron transfer reactions, which can affect cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E,6Z)-octa-2,4,6-trienedial: Similar structure but with a different configuration of double bonds.
(2E,4E,6Z)-2,4,6-nonatrienal: Similar structure with an additional carbon atom in the chain.
Uniqueness
(2E,4E,6E)-octa-2,4,6-trienedial is unique due to its specific configuration of double bonds and the presence of aldehyde groups at both ends of the molecule. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(2E,4E,6E)-octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H/b2-1+,5-3+,6-4+ |
InChI-Schlüssel |
WHBHQMAXOAXILT-CRQXNEITSA-N |
Isomerische SMILES |
C(=C/C=C/C=O)\C=C\C=O |
Kanonische SMILES |
C(=CC=CC=O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
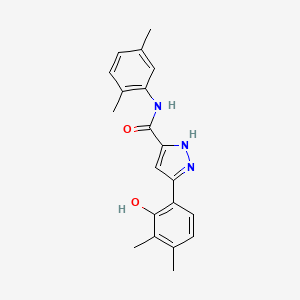
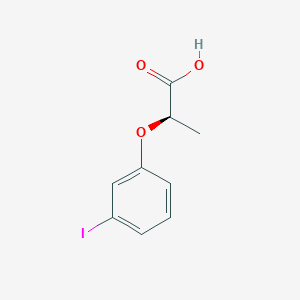
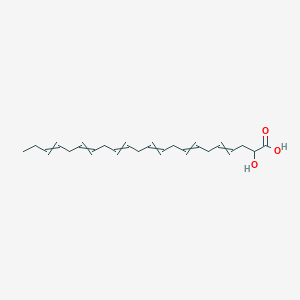
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)

![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)
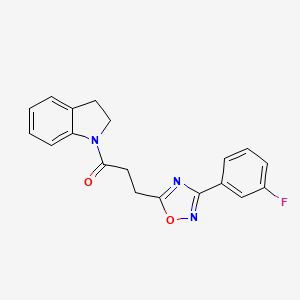
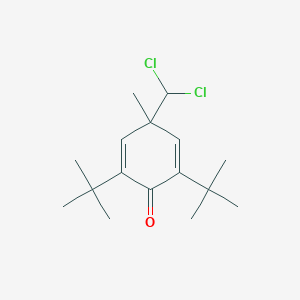
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
